Trimethylsilyl-meso-inositol

Description

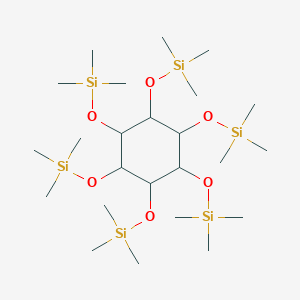

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H60O6Si6/c1-31(2,3)25-19-20(26-32(4,5)6)22(28-34(10,11)12)24(30-36(16,17)18)23(29-35(13,14)15)21(19)27-33(7,8)9/h19-24H,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTKXRNTVMCAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1C(C(C(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H60O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334291 | |

| Record name | Trimethylsilyl-meso-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2582-79-8 | |

| Record name | Trimethylsilyl-meso-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylsilyl-meso-inositol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Trimethylsilyl-meso-inositol, a key derivative for the analysis of inositols and their phosphorylated counterparts. Myo-inositol, a vital carbocyclic polyol, plays a crucial role in various cellular signaling pathways. Its derivatization to a trimethylsilyl (B98337) (TMS) ether enhances volatility, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This document details the synthetic protocol, purification, and in-depth characterization of this compound, offering valuable insights for researchers in drug development and metabolic studies.

Introduction

Myo-inositol and its phosphorylated derivatives are fundamental components of eukaryotic cell signaling, influencing processes such as cell growth, differentiation, and apoptosis. The accurate quantification and characterization of these molecules are paramount in understanding their physiological and pathological roles. Direct analysis of inositols by methods like gas chromatography is hindered by their low volatility. To overcome this, they are often converted to their trimethylsilyl (TMS) ethers. This guide focuses on the synthesis and characterization of hexakis(trimethylsilyl)-myo-inositol, a fully silylated derivative of myo-inositol.

Synthesis of this compound

The synthesis of this compound involves the derivatization of myo-inositol with a silylating agent. A common and effective method utilizes a mixture of pyridine, bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS).

Experimental Protocol

Materials:

-

myo-Inositol

-

Pyridine (anhydrous)

-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Trimethylchlorosilane (TMCS)

-

Reaction vial with a Teflon-lined cap

-

Heating block or oven

-

Nitrogen gas supply

-

Gas-tight syringe

Procedure:

-

Drying: A sample of myo-inositol is placed in a reaction vial and dried thoroughly, for example, under a stream of dry nitrogen.

-

Dissolution: The dried myo-inositol is dissolved in 100 µL of anhydrous pyridine.[1]

-

Silylation: To the solution, 100 µL of BSTFA and 10 µL of TMCS are added.[1]

-

Reaction: The vial is tightly sealed and heated at 70°C for 70 minutes to ensure complete derivatization.[1]

-

Cooling: After the reaction, the vial is allowed to cool to room temperature.

-

Analysis: The resulting solution containing this compound can be directly analyzed by GC-MS.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful technique for the analysis of this compound, providing both separation and structural information.

3.1.1. Experimental Protocol

-

Gas Chromatograph: Agilent 6890 GC or similar.

-

Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 70°C, hold for 1 min, ramp to 300°C at 5°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5975 MSD or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-700.

3.1.2. Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₆₀O₆Si₆ | PubChem CID: 520232 |

| Molecular Weight | 613.24 g/mol | PubChem CID: 520232 |

| CAS Number | 2582-79-8 | PubChem CID: 520232 |

| Kovats Retention Index (Standard non-polar) | 2153, 2152, 2132.9, 2043, 2047 | PubChem CID: 520232 |

| Kovats Retention Index (Semi-standard non-polar) | 2073.7, 2083.7, 2096, 2136, 2129, 2130 | PubChem CID: 520232 |

3.1.3. Mass Spectrometry Fragmentation

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak is often of low abundance or absent.

| m/z | Relative Intensity (%) | Putative Fragment |

| 305 | 93.73 | [M - CH₃ - 2(TMSOH)]⁺ |

| 217 | 99.99 | [M - CH₃ - 3(TMSOH)]⁺ |

| 191 | 47.02 | [C₆H₁₁O₃Si₂]⁺ |

| 318 | 51.21 | [M - 2(TMSOH)]⁺ |

| 73 | 90.73 | [Si(CH₃)₃]⁺ |

Data from PubChem CID: 520232

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR (Expected)

-

A large, sharp singlet is expected around δ 0.1-0.2 ppm corresponding to the 54 protons of the six trimethylsilyl groups.

-

A complex multiplet pattern is anticipated between δ 3.5 and 4.5 ppm for the six methine protons on the cyclohexane (B81311) ring. The exact chemical shifts and coupling constants would be highly dependent on the stereochemistry of the silyloxy groups.

3.2.2. ¹³C NMR (Expected)

-

A sharp signal is expected near δ 0-2 ppm for the 18 methyl carbons of the trimethylsilyl groups.

-

Six signals for the cyclohexane ring carbons are expected in the region of δ 70-85 ppm . The precise chemical shifts would be influenced by the stereochemistry.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the searched literature. However, the expected characteristic absorption bands are as follows:

-

Absence of a broad O-H stretching band around 3300 cm⁻¹, which would be prominent in the spectrum of the starting material, myo-inositol.

-

Strong C-H stretching vibrations just below 3000 cm⁻¹ from the methyl and methine groups.

-

Strong Si-O-C stretching vibrations in the region of 1100-1000 cm⁻¹.

-

Characteristic Si-C stretching and bending vibrations around 1250 cm⁻¹ and 840 cm⁻¹, respectively, which are indicative of the trimethylsilyl groups.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Signaling Pathways

This compound itself is not directly involved in cellular signaling pathways. It is an analytical derivative created for the purpose of studying the parent molecule, myo-inositol, and its phosphorylated forms, which are key players in the phosphoinositide signaling cascade.

Caption: Role of myo-inositol derivatization in studying the phosphoinositide pathway.

Conclusion

The trimethylsilylation of myo-inositol is a robust and essential technique for the quantitative analysis of inositols in biological and pharmaceutical samples. This guide provides a detailed protocol for the synthesis of this compound and outlines the key characterization methods. The provided data and workflows serve as a valuable resource for researchers, facilitating accurate and reliable analysis of these critical signaling molecules. While experimental NMR and IR data for the derivatized product are scarce, the expected spectral characteristics provide a solid foundation for its identification. Further research to fully document the spectroscopic properties of this compound would be a valuable contribution to the field.

References

physical and chemical properties of Trimethylsilyl-meso-inositol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl-meso-inositol, also known as hexakis(trimethylsilyl)-myo-inositol, is a fully silylated derivative of myo-inositol. myo-Inositol, a carbocyclic sugar alcohol, is a vital component of cellular signaling pathways, particularly as a precursor to second messengers like inositol (B14025) phosphates. The derivatization of myo-inositol to its trimethylsilyl (B98337) ether enhances its volatility and thermal stability, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its preparation and analysis, and its relevance in studying cellular signaling pathways.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₂₄H₆₀O₆Si₆ | --INVALID-LINK-- |

| Molecular Weight | 613.24 g/mol | --INVALID-LINK-- |

| CAS Number | 2582-79-8 | --INVALID-LINK-- |

| Appearance | Expected to be a colorless or white solid | General property of similar silylated carbohydrates |

| Melting Point | Not experimentally determined in searched literature. The melting point of the parent compound, myo-inositol, is 225-227 °C. | |

| Boiling Point | 466.3 ± 45.0 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents such as pyridine (B92270), N,N-dimethylformamide (DMF), and other aprotic organic solvents. Insoluble in water. | General property of silylated compounds |

| Stability | Trimethylsilyl ethers are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis being faster in acidic conditions. They should be stored under anhydrous conditions to prevent degradation.[1][2][3][4][5] |

Table 2: Analytical Data for this compound

| Analytical Technique | Data | Source/Notes |

| Kovats Retention Index (non-polar column) | 2152, 2153, 2154.3, 2155 | --INVALID-LINK-- |

| Mass Spectrometry (Electron Ionization) | Key fragments (m/z): 73, 147, 191, 204, 217, 305, 318 | --INVALID-LINK-- |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Trimethylsilylation of myo-Inositol

The most common method for the preparation of this compound is the trimethylsilylation of myo-inositol. This process replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups.

Materials:

-

myo-Inositol

-

Pyridine (anhydrous)

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS)

-

Nitrogen gas supply

-

Reaction vial with a screw cap and septum

-

Heating block or water bath

-

Drying: Accurately weigh a small amount of myo-inositol (e.g., 1-5 mg) into a clean, dry reaction vial. It is crucial to ensure that the starting material and all reagents and equipment are anhydrous, as TMS reagents are sensitive to moisture.

-

Dissolution: Add anhydrous pyridine to the vial to dissolve the myo-inositol.

-

Silylation Reagent Addition: Under a stream of dry nitrogen, add a mixture of HMDS and TMCS to the solution. A common reagent mixture is a 2:1 (v/v) ratio of HMDS to TMCS. The volume of the silylation reagent should be sufficient to ensure complete derivatization.

-

Reaction: Tightly cap the vial and heat the mixture at a controlled temperature, typically between 60-80°C, for 30-60 minutes. The reaction progress can be monitored by GC-MS.

-

Cooling and Analysis: After the reaction is complete, cool the vial to room temperature. The resulting solution containing this compound is now ready for GC-MS analysis.

Purification

For applications requiring high purity, the synthesized this compound can be purified to remove excess silylating reagents and byproducts.

Method: Flash Chromatography [9]

-

Reaction Quenching: After the reaction, the mixture can be carefully quenched by the addition of a protic solvent like methanol (B129727) to react with excess silylating reagents.

-

Solvent Evaporation: The solvent is then removed under reduced pressure.

-

Chromatography: The residue is redissolved in a minimal amount of a non-polar solvent (e.g., hexane) and subjected to flash chromatography on a silica (B1680970) gel column. A solvent gradient, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is typically used for elution.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or GC-MS to identify those containing the pure product.

-

Solvent Removal: The solvent from the pure fractions is evaporated to yield the purified this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the separation and identification of this compound.

Instrumentation and Conditions: [1][6][7][8]

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is commonly used.

-

Injector Temperature: Typically set between 250-300°C.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might start at a lower temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a final temperature of around 300°C.

-

Carrier Gas: Helium is the most common carrier gas.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is typically scanned from m/z 50 to 700.

Role in Signaling Pathways

This compound itself is not directly involved in cellular signaling. Its significance lies in its use as a derivative for the accurate quantification of myo-inositol, a key player in various signaling cascades. The most prominent of these is the phosphoinositide signaling pathway, which is intricately linked to insulin (B600854) signaling.

The myo-Inositol and Insulin Signaling Pathway

myo-Inositol is a precursor for the synthesis of phosphatidylinositol (PI), a membrane phospholipid. PI can be phosphorylated to form various phosphoinositides, with phosphatidylinositol 4,5-bisphosphate (PIP₂) being a crucial component. The binding of insulin to its receptor on the cell surface triggers a cascade of events that includes the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP₂ to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), a key second messenger that activates downstream effectors like Akt (Protein Kinase B), leading to various cellular responses, including glucose uptake and glycogen (B147801) synthesis.[6][7]

Furthermore, inositol phosphoglycans (IPGs), which are derived from glycosylphosphatidylinositol (GPI) anchors, are also implicated as second messengers in insulin signaling.[6][7]

Conclusion

This compound is an indispensable derivative for the quantitative analysis of myo-inositol by GC-MS. Its chemical and physical properties are tailored for this analytical application, allowing researchers to accurately measure the levels of myo-inositol in various biological samples. Understanding the experimental protocols for its synthesis and analysis is crucial for obtaining reliable data. This data, in turn, is vital for elucidating the role of myo-inositol in critical cellular processes, such as insulin signaling, and for the development of therapeutic strategies targeting these pathways.

References

- 1. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Myo-Inositol, Scyllo-Inositol, and Other Minor Carbohydrates as Authenticity Markers for the Control of Italian Bulk, Concentrate, and Rectified Grape Must | MDPI [mdpi.com]

- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of myo-inositol as its hexakis(trifluoroacetyl) derivative with negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myo-Inositol, 6TMS derivative [webbook.nist.gov]

- 8. myo-Inositol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Characterisation of myo-inositol hexakisphosphate deposits from larval Echinococcus granulosus - UEA Digital Repository [ueaeprints.uea.ac.uk]

Trimethylsilyl-meso-inositol nuclear magnetic resonance (NMR) data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-inositol, a stereoisomer of inositol, is a fundamental carbocyclic polyol involved in various biological processes. Its analysis, particularly using nuclear magnetic resonance (NMR) spectroscopy, can be challenging due to its high polarity and complex spectral patterns in aqueous solutions. Derivatization of the hydroxyl groups with trimethylsilyl (B98337) (TMS) moieties to form hexakis(trimethylsilyl)-meso-inositol is a common strategy to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis. This guide explores the available technical data for trimethylsilyl-meso-inositol, with a focus on its NMR characteristics.

This guide provides a summary of the available chemical and physical properties, a generalized experimental protocol for trimethylsilylation of inositols for analytical purposes, and, for comparative context, the NMR data for the parent compound, myo-inositol.

Chemical and Physical Properties of this compound

The fully trimethylsilylated derivative of meso-inositol, also known as 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-meso-inositol, possesses the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₄H₆₀O₆Si₆ | [1][2] |

| Molecular Weight | 613.24 g/mol | [1][2] |

| CAS Number | 2582-79-8 | [1][2] |

| Appearance | Predicted: Liquid | |

| Boiling Point | 466.3 ± 45.0 °C (Predicted) | [3] |

| Density | 0.93 ± 0.1 g/cm³ (Predicted) | [3] |

Experimental Protocol: General Trimethylsilylation of Inositols for Analytical Studies

The following is a generalized protocol for the trimethylsilylation of inositols, primarily adapted from methods used for GC-MS analysis. This protocol would require optimization for the preparation of NMR samples, particularly concerning solvent choice and reagent removal to avoid interference in the NMR spectrum.

Objective: To replace the active protons of the hydroxyl groups of meso-inositol with trimethylsilyl groups.

Materials:

-

meso-Inositol

-

Anhydrous Pyridine (B92270) (or other suitable aprotic solvent)

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Anhydrous reaction vial with a septum cap

-

Heating block or water bath

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Drying: Ensure the meso-inositol sample is completely dry, as the silylating reagents are moisture-sensitive. This can be achieved by lyophilization or drying under a high vacuum.

-

Reaction Setup: In a clean, dry reaction vial under an inert atmosphere, dissolve the dried meso-inositol in anhydrous pyridine. The concentration will depend on the scale of the reaction.

-

Addition of Silylating Reagents: Add an excess of the silylating agent. A common reagent mixture is HMDS and TMCS in a 2:1 v/v ratio with pyridine. Alternatively, BSTFA with 1% TMCS can be used. The silylating agent should be added slowly to the solution.

-

Reaction: Seal the vial and heat the reaction mixture. Typical reaction conditions are heating at 60-80°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.

-

Work-up and Purification (for NMR):

-

Cool the reaction mixture to room temperature.

-

The excess silylating reagents and pyridine must be removed. This can be achieved by evaporation under a stream of dry nitrogen or by vacuum distillation. Care must be taken as the product is also volatile.

-

For NMR analysis, the purified this compound should be dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).

-

Note: The choice of silylating agent and reaction conditions can influence the completeness of the derivatization. For NMR spectroscopy, it is crucial to achieve complete silylation to avoid a mixture of partially derivatized products, which would complicate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data for myo-Inositol (in D₂O)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.87 | t | 2.7 |

| H-1, H-3 | 3.43 | t | 9.9 |

| H-4, H-6 | 3.34 | dd | 10.2, 3.0 |

| H-5 | 3.08 | t | 9.6 |

Note: The numbering of protons in myo-inositol can vary. This data is representative of published spectra.

Visualizations

Logical Workflow for Trimethylsilylation of meso-Inositol for Analysis

The following diagram illustrates the general workflow for the derivatization of meso-inositol for subsequent analysis.

References

In-Depth Technical Guide to the Mass Spectrum Analysis of Trimethylsilyl-meso-inositol

This guide provides a comprehensive overview of the mass spectrum analysis of Trimethylsilyl-meso-inositol, tailored for researchers, scientists, and drug development professionals. It covers the derivatization process, mass spectrometric fragmentation patterns, and detailed experimental protocols.

Introduction

Meso-inositol, a stereoisomer of hexahydroxycyclohexane, plays a crucial role in various cellular signaling pathways. Due to its high polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible. Derivatization is necessary to convert it into a more volatile and thermally stable compound. Trimethylsilylation is a widely used derivatization technique where the hydroxyl groups of meso-inositol are replaced with trimethylsilyl (B98337) (TMS) groups, forming hexakis(trimethylsilyl)-meso-inositol (also referred to as this compound). This derivatized product is amenable to GC-MS analysis, allowing for its sensitive and specific detection and quantification.

Mass Spectrometry of this compound

The analysis of this compound is typically performed using a GC-MS system with electron ionization (EI). The resulting mass spectrum is characterized by a series of fragment ions that are diagnostic for the parent molecule.

Chemical Properties:

| Property | Value |

| Molecular Formula | C24H60O6Si6 |

| Molecular Weight | Approximately 613.2 g/mol |

Fragmentation Pattern

The electron ionization of this compound leads to the formation of a molecular ion (M+), which is often of low abundance or not observed at all. The fragmentation pattern is dominated by characteristic ions resulting from the cleavage of the cyclohexane (B81311) ring and the loss of trimethylsilyl groups. The mass spectrum of the myo-inositol TMS derivative, which is stereoisomeric to the meso-inositol derivative and shares a very similar fragmentation pattern, is well-documented and serves as a reliable reference.[1]

The most significant fragment ions are crucial for the identification and quantification of this compound. Selected ion monitoring (SIM) is a common technique used in GC-MS to enhance the sensitivity and specificity of the analysis by focusing on these characteristic ions.[2]

Quantitative Data Presentation

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of the hexakis(trimethylsilyl) derivative of inositol (B14025) (using data from the closely related myo-inositol isomer as a reference). The relative abundance is normalized to the base peak.

| m/z | Proposed Fragment Structure/Loss | Relative Abundance (%) |

| 73 | [Si(CH3)3]+ | High |

| 147 | [(CH3)3Si-O=Si(CH3)2]+ | Moderate |

| 191 | [M - (OTMS) - (TMSOH) - (CH3)]+ | Moderate |

| 204 | [C6H8O4(TMS)2]+ | Moderate |

| 217 | [M - (OTMS) - (TMSOH) - H]+ | High |

| 305 | [M - (OTMS) - (TMSOH)]+ | High |

| 318 | [M - (OTMS) - (TMS)]+ | High |

Note: The relative abundances can vary depending on the specific GC-MS instrument and analytical conditions.

Experimental Protocols

Trimethylsilylation of meso-Inositol

This protocol outlines the steps for the derivatization of meso-inositol to its trimethylsilyl ether for GC-MS analysis. The procedure is based on established methods for the trimethylsilylation of polar metabolites.[3][4][5]

Materials:

-

meso-Inositol standard or dried biological extract

-

Pyridine (anhydrous)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC vials with inserts

-

Nitrogen gas supply

Procedure:

-

Drying: Ensure the sample containing meso-inositol is completely dry. For aqueous samples, evaporate to dryness under a stream of nitrogen or using a vacuum centrifuge. Moisture can interfere with the derivatization reaction.

-

Reagent Preparation: Prepare the derivatization reagent by mixing MSTFA (with 1% TMCS) and anhydrous pyridine. A common ratio is 1:1 (v/v), but this can be optimized.

-

Derivatization Reaction:

-

Add a suitable volume of the derivatization reagent (e.g., 50-100 µL) to the dried sample in a GC vial.

-

Seal the vial tightly.

-

Heat the vial at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically.[6][7]

-

-

Cooling: After the reaction is complete, allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

-

Capillary column suitable for the analysis of silylated compounds (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

Typical GC Conditions:

-

Injector Temperature: 250-280°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: e.g., 150°C

-

Ramp: e.g., 5-10°C/min to a final temperature of 280-300°C

-

Hold at final temperature for a few minutes.

-

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration)

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230-250°C

-

Quadrupole Temperature: 150°C

-

Scan Mode: Full scan (e.g., m/z 50-650) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions such as m/z 217, 305, and 318.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of meso-inositol.

Caption: Experimental workflow for the analysis of meso-inositol by GC-MS.

The following diagram illustrates the logical relationship in the fragmentation of the this compound parent molecule.

Caption: Simplified fragmentation pathway of this compound.

References

- 1. Myo-Inositol, 6TMS derivative [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. thescipub.com [thescipub.com]

- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

CAS number and molecular structure of Trimethylsilyl-meso-inositol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Trimethylsilyl-meso-inositol, with a focus on its chemical properties, analytical applications, and its relevance in the context of cellular signaling. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

This compound, also known as hexakis-O-(trimethylsilyl)-myo-inositol, is the fully silylated derivative of myo-inositol. The introduction of the six trimethylsilyl (B98337) (TMS) groups significantly increases the volatility and thermal stability of the parent inositol, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis.

Molecular Structure:

-

IUPAC Name: trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane[1][2]

-

SMILES: C--INVALID-LINK--(C)OC1C(C(C(C(C1O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[1]

The table below summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 613.24 g/mol | [1][3][6] |

| Boiling Point (Predicted) | 466.3 ± 45.0 °C | [3][5] |

| Density (Predicted) | 0.93 ± 0.1 g/cm³ | [3][5] |

| Storage Temperature | 2-8°C | [3][5] |

Role in Cellular Signaling Context

Myo-inositol is a crucial precursor for a variety of signaling molecules, most notably the phosphoinositides, which are key components of the phosphatidylinositol (PI) signaling pathway. This pathway regulates a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The levels of myo-inositol can be indicative of the status of this signaling cascade. This compound itself is not a signaling molecule but serves as a stable, volatile derivative that allows for the precise quantification of myo-inositol levels in biological samples, thereby enabling the study of the PI pathway's involvement in various physiological and pathological states.

Caption: Overview of the Phosphoinositide Signaling Pathway.

Experimental Protocols: Quantification of Myo-Inositol via Trimethylsilyl Derivatization

The primary application of this compound is in the quantitative analysis of myo-inositol from biological matrices using GC-MS. The following protocol is a synthesized methodology based on established procedures.

Objective: To quantify myo-inositol in a biological sample by converting it to its trimethylsilyl derivative followed by GC-MS analysis.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal Standard (e.g., [²H₆]-myo-inositol)

-

Pyridine (B92270) (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS)

-

Solvents for extraction (e.g., chloroform, methanol)

-

Nitrogen gas supply for evaporation

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation and Extraction:

-

To a known volume of the sample (e.g., 50 µL of plasma), add the internal standard.

-

Perform a protein precipitation and lipid extraction, for instance, by adding a mixture of methanol (B129727) and chloroform.

-

Vortex and centrifuge the sample to separate the layers.

-

Collect the aqueous (polar) layer containing the inositol.

-

-

Drying:

-

Evaporate the collected aqueous phase to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 60°C). It is critical to ensure the sample is completely dry as silylation reagents are moisture-sensitive.[7]

-

-

Derivatization (Silylation):

-

To the dried residue, add a precise volume of anhydrous pyridine to redissolve the sample.

-

Add the silylation reagent (e.g., 100 µL of BSTFA + 1% TMCS).

-

Tightly cap the reaction vial and heat at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 60 minutes) to ensure complete derivatization.[4]

-

-

GC-MS Analysis:

-

After cooling to room temperature, inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS.

-

The separation and detection are performed according to optimized instrument parameters.

-

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for the quantification of myo-inositol.

Quantitative Data and Performance

The performance of the GC-MS method for myo-inositol quantification following trimethylsilyl derivatization is characterized by its linearity, sensitivity, and recovery. The table below presents typical parameters for such an analysis.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | Low µM range |

| Limit of Quantification (LOQ) | Low to mid µM range |

| Recovery | 90-110% |

| Intra-day Precision (RSD%) | < 10% |

| Inter-day Precision (RSD%) | < 15% |

GC-MS Parameters:

The following table provides a representative set of GC-MS instrument parameters for the analysis of this compound.

| Parameter | Condition |

| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial 150°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ion Source Temp | 230°C |

| MS Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (m/z) | 305 |

| Qualifier Ions (m/z) | 217, 318 |

Note: These parameters may require optimization based on the specific instrument and application.

References

- 1. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C24H60O6Si6 | CID 520232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Inositol Silylation: A Technical Guide to its Discovery and Analytical Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular biology and drug discovery, the family of inositols and their phosphorylated derivatives stand as critical signaling molecules and structural components of cell membranes. The accurate analysis of these polyhydroxylic compounds has been a persistent challenge due to their low volatility and high polarity. This technical guide delves into the discovery and historical development of inositol (B14025) silylation, a pivotal derivatization technique that unlocked the potential for gas chromatography (GC) and mass spectrometry (MS) in inositol research. We will explore the seminal work that laid the foundation for this method, provide detailed experimental protocols for key silylation procedures, and present quantitative data to guide modern analytical applications. Furthermore, this guide will visualize the critical signaling pathways where these molecules play a role and the experimental workflows for their analysis.

A Historical Perspective: The Dawn of Inositol Silylation

The journey into the analysis of inositols via gas chromatography began in the mid-20th century. Prior to this, the quantification of inositols largely relied on microbiological assays, which were often laborious and lacked specificity. The advent of gas chromatography offered a promising alternative, but the non-volatile nature of inositols presented a significant hurdle.

The breakthrough came with the application of silylation, a chemical process that replaces the active hydrogen atoms in the hydroxyl groups of inositols with trimethylsilyl (B98337) (TMS) groups. This derivatization dramatically increases the volatility of the inositol molecule, making it amenable to GC analysis.

Pioneering work in the 1960s by researchers such as William W. Wells and his colleagues was instrumental in establishing this technique. Their early publications detailed the successful conversion of myo-inositol to its hexa-O-trimethylsilyl ether derivative, enabling its quantitative determination from biological tissues by gas-liquid chromatography.[1] This marked a significant advancement, offering a rapid, sensitive, and specific method for inositol analysis that was not hampered by the presence of other carbohydrates.[1]

Subsequent research by William R. Sherman and his team in the 1970s further solidified the utility of this approach by exploring the gas chromatography-mass spectrometry (GC-MS) of trimethylsilyl (TMS) ethers of various inositol diastereomers.[2] Their work demonstrated that the mass spectra of these derivatives were unique and could be used to distinguish between different isomers, a crucial aspect given the distinct biological roles of molecules like myo-, scyllo-, and D-chiro-inositol.[2] These foundational studies paved the way for the widespread adoption of inositol silylation in biomedical research.

The Chemistry of Silylation: Reagents and Mechanisms

Silylation involves the reaction of a hydroxyl group with a silylating agent, resulting in the formation of a trimethylsilyl ether and a non-volatile byproduct. The choice of silylating agent and reaction conditions is critical for achieving complete derivatization and avoiding the formation of multiple derivatives.

Several silylating agents have been employed for inositol analysis, each with its own reactivity and advantages:

-

Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS): This combination, often used in a pyridine (B92270) solvent, is a classic and effective silylating mixture. TMCS acts as a catalyst, accelerating the reaction.[3]

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful silylating agent that often requires milder reaction conditions than HMDS/TMCS. It is frequently used with a catalyst like TMCS.[4]

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is another potent silylating agent, valued for producing volatile byproducts that are less likely to interfere with chromatographic analysis.[3]

The general mechanism involves the nucleophilic attack of the inositol's hydroxyl group on the silicon atom of the silylating agent, leading to the displacement of a leaving group.

Quantitative Data and Analytical Parameters

The successful analysis of silylated inositols by GC-MS depends on optimized chromatographic conditions and an understanding of their mass spectral fragmentation patterns. The following tables summarize key quantitative data for the analysis of trimethylsilyl derivatives of inositols.

| Table 1: Comparison of Common Silylation Methods for myo-Inositol | |||

| Silylating Agent(s) | Typical Conditions | Reported Recovery/Yield | Notes |

| HMDS, TMCS in Pyridine | 60-80°C, 30-60 min | >95% | A robust and widely used method. Pyridine acts as a solvent and acid scavenger. |

| BSTFA with 1% TMCS | 60-70°C, 20-30 min | >98% | A highly reactive agent, often providing faster and more complete derivatization. |

| MSTFA | 60-80°C, 30 min | >98% | Produces volatile byproducts, minimizing chromatographic interference. |

| Table 2: Gas Chromatography Retention Times of Silylated Inositol Isomers | ||

| Inositol Isomer (as hexa-TMS ether) | Column Type | Typical Retention Time (min) |

| myo-Inositol | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | 18-22 |

| scyllo-Inositol | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | 19-23 |

| D-chiro-Inositol | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | 17-21 |

| neo-Inositol | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | 18-22 |

| allo-Inositol | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | 17-21 |

| Note: Retention times are approximate and can vary significantly based on the specific GC column, temperature program, and carrier gas flow rate. |

| Table 3: Key Mass Spectral Fragments for Hexa-TMS-myo-Inositol | |

| m/z | Interpretation |

| 73 | [Si(CH₃)₃]⁺ |

| 147 | [(CH₃)₃SiOSi(CH₃)₂]⁺ |

| 204 | [M - (TMSOH)₃ - CH₃]⁺ |

| 217 | [M - (TMSOH)₂ - TMS]⁺ |

| 305 | [M - TMS - TMSOH - CH₃]⁺ |

| 318 | [M - 2(TMSOH) - CH₃]⁺ |

| 432 | [M - TMSOH - TMS]⁺ |

| 507 | [M - TMSOH - CH₃]⁺ |

| 612 | [M]⁺ (Molecular Ion) |

Detailed Experimental Protocols

Protocol 1: Silylation using HMDS and TMCS in Pyridine

This protocol is a classic and robust method for the derivatization of inositols.

Materials:

-

Dried inositol sample (1-5 mg)

-

Anhydrous pyridine (1 mL)

-

Hexamethyldisilazane (HMDS) (0.2 mL)

-

Trimethylchlorosilane (TMCS) (0.1 mL)

-

Reaction vial with a Teflon-lined cap

-

Heating block or oven

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Place the dried inositol sample into a reaction vial.

-

Add 1 mL of anhydrous pyridine to dissolve the sample.

-

Add 0.2 mL of HMDS to the solution.

-

Add 0.1 mL of TMCS to the solution. The formation of a white precipitate (ammonium chloride) is normal.

-

Immediately cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 45 minutes.

-

Cool the vial to room temperature.

-

Centrifuge the vial to pellet the precipitate.

-

Transfer the supernatant to a GC vial for analysis.

-

Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Silylation using BSTFA with TMCS

This protocol utilizes a more reactive silylating agent for potentially faster and more complete derivatization.[4]

Materials:

-

Dried inositol sample (1-5 mg)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (0.5 mL)

-

Anhydrous pyridine (optional, 0.5 mL)

-

Reaction vial with a Teflon-lined cap

-

Heating block or oven

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Place the dried inositol sample into a reaction vial.

-

Add 0.5 mL of BSTFA with 1% TMCS. If the sample is difficult to dissolve, 0.5 mL of anhydrous pyridine can be added.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60°C for 30 minutes.

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS.

-

Inject 1 µL of the derivatized sample into the GC-MS.

Visualization of Pathways and Workflows

Signaling Pathways

Inositols are central to a variety of cellular signaling cascades. The phosphorylation of phosphatidylinositol (PI) at the 3, 4, and 5 positions of the inositol ring generates a family of phosphoinositides that act as second messengers and docking sites for signaling proteins.

Experimental Workflow

The analysis of inositols from a biological sample involves several key steps, from extraction to data analysis.

Conclusion

The discovery and refinement of inositol silylation techniques have been a cornerstone of progress in understanding the multifaceted roles of inositols in biology. From the pioneering efforts in the 1960s to the sophisticated GC-MS methods employed today, the ability to volatilize and analyze these complex molecules has provided invaluable insights for researchers in fields ranging from fundamental cell biology to clinical diagnostics and drug development. This guide provides a comprehensive overview of the historical context, practical methodologies, and key analytical data, serving as a valuable resource for scientists and professionals engaged in the study of inositols and their profound impact on life sciences.

References

The Role of Trimethylsilyl-meso-inositol in Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolomics, the comprehensive analysis of small molecules provides a critical window into cellular physiology and pathology. Among these molecules, inositols, a family of sugar alcohols, play pivotal roles in cellular signaling, membrane structure, and metabolic regulation. Meso-inositol, biologically known as myo-inositol, is the most abundant stereoisomer and a key player in various physiological processes. However, the inherent polarity and low volatility of inositols present analytical challenges for gas chromatography-mass spectrometry (GC-MS), a cornerstone technique in metabolomics. This guide delves into the crucial role of trimethylsilyl (B98337) (TMS) derivatization of meso-inositol, a chemical modification that renders it amenable to GC-MS analysis, thereby enabling its accurate quantification and the elucidation of its involvement in health and disease.

The conversion of meso-inositol to its trimethylsilyl derivative is a fundamental step in many metabolomic workflows. This process involves the replacement of active hydrogens on the hydroxyl groups of the inositol (B14025) molecule with trimethylsilyl groups.[1] This derivatization significantly increases the volatility and thermal stability of the analyte, making it suitable for separation by gas chromatography and subsequent detection and quantification by mass spectrometry.[2][3] The resulting derivative, Trimethylsilyl-meso-inositol, serves as a key analyte for researchers studying metabolic pathways where inositol is implicated, such as insulin (B600854) signaling and the pathophysiology of metabolic disorders.[4][5]

The Significance of Trimethylsilyl Derivatization in Metabolomics

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used platform for metabolomic profiling due to its high chromatographic resolution, sensitivity, and extensive compound libraries.[6] However, a significant portion of the metabolome, including sugars, amino acids, organic acids, and sugar alcohols like meso-inositol, are non-volatile and cannot be directly analyzed by GC-MS.[7][8] Derivatization is therefore an essential sample preparation step to expand the coverage of the metabolome accessible by GC-MS.[7][8]

Silylation, particularly trimethylsilylation, is one of the most common derivatization techniques in metabolomics.[2][7] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are used to replace labile hydrogens on polar functional groups with a TMS group.[7][9] This process decreases the polarity of the metabolites, making them more volatile and suitable for GC analysis.[3]

For meso-inositol, this derivatization is critical for its reliable detection and quantification in complex biological matrices such as plasma and urine.[10][11] The resulting hexakis(trimethylsilyl) derivative of myo-inositol can be effectively separated from other metabolites and provides a characteristic mass spectrum for accurate identification and quantification.[12] The automation of this derivatization process has further improved reproducibility and throughput in large-scale metabolomics studies.[2][13]

Experimental Protocols

A standardized and reproducible experimental protocol is paramount for reliable metabolomic analysis. The following sections detail a typical two-step derivatization protocol for the analysis of meso-inositol and other polar metabolites in biological samples using GC-MS.

Sample Preparation and Extraction

The initial step involves the extraction of metabolites from the biological matrix. The choice of extraction solvent is critical to ensure efficient recovery of a broad range of metabolites.

-

For Plasma/Serum Samples:

-

To 50 µL of plasma, add 960 µL of methanol (B129727) (MeOH).[11]

-

Add an internal standard (e.g., 100 µL of 0.1 mg/mL D6 myo-inositol) to correct for analytical variability.[11]

-

Vortex the mixture thoroughly.

-

Centrifuge at 14,000 x g for 10 minutes at room temperature to precipitate proteins.[11]

-

Transfer 100 µL of the supernatant to a new vial for drying.[11]

-

-

For Urine Samples:

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.[14]

-

Spike the sample with an internal standard (e.g., 10 µM [²H₆]-myo-inositol).[14][15]

-

Dilute the urine with an equal volume of HPLC-grade water.[14][15]

-

Centrifuge to remove any particulate matter before taking an aliquot for drying.[14]

-

-

Drying:

-

The extracted samples must be thoroughly dried before derivatization, as silylation reagents are sensitive to moisture.[9]

-

Drying can be achieved using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.

-

Two-Step Derivatization Protocol

This protocol involves methoximation to protect carbonyl groups followed by trimethylsilylation.[9]

-

Methoximation:

-

Prepare a solution of methoxyamine hydrochloride (MOX) in pyridine (B92270) (e.g., 40 mg/mL).[9]

-

Add 10 µL of the MOX solution to the dried sample extract.[9]

-

Incubate the mixture with gentle shaking (e.g., at 30°C for 90 minutes).[9] This step converts carbonyl groups to their methoxime derivatives, preventing the formation of multiple tautomeric peaks for certain sugars and keto-acids during GC analysis.[16]

-

-

Trimethylsilylation:

-

Add 90 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS) to the methoximated sample.[9]

-

Incubate the mixture (e.g., at 37°C for 30 minutes).[9]

-

After incubation, the derivatized sample is ready for GC-MS analysis. It is recommended to cool the sample to room temperature before injection.[9]

-

Automated Derivatization Workflow

For high-throughput metabolomics, automated derivatization using a robotic autosampler is highly recommended to improve reproducibility and reduce manual error.[2][13] The workflow generally involves the same chemical steps but is performed by a liquid handling robot.

Caption: Automated Trimethylsilyl (TMS) Derivatization Workflow.

Quantitative Data Presentation

The following tables summarize quantitative data from metabolomics studies that have utilized this compound as an analyte. These tables highlight the reproducibility of the method and the relative abundance of meso-inositol in different biological matrices.

Table 1: Reproducibility of Automated TMS Derivatization for Metabolites in Plasma

| Metabolite Group | Metabolite | Average Relative Abundance in Plasma (n=114) | Average RSD over Nine Weeks (%; n=114) |

| Sugars & Sugar Alcohols | Meso-inositol | 0.010 ± 0.001 | 12 |

| Glucose peak 1 | 1.368 ± 0.134 | 10 | |

| Glucose peak 2 | 0.204 ± 0.030 | 15 | |

| Galactose | 0.011 ± 0.002 | 14 | |

| Glycerol | 0.038 ± 0.011 | 28 | |

| Amino Acids | Alanine | 0.108 ± 0.027 | 25 |

| Glycine | 0.076 ± 0.018 | 23 | |

| Proline | 0.079 ± 0.022 | 27 | |

| Valine | 0.062 ± 0.016 | 26 | |

| Lysine | 0.011 ± 0.003 | 29 | |

| Serine | 0.006 ± 0.001 | 20 | |

| Threonine | 0.012 ± 0.002 | 20 | |

| Data adapted from a study on automated TMS derivatization.[7] |

Table 2: Repeatability of an Automated Online Derivatization Protocol for Amino Acids

| Analyte (Amino Acid) | Average RSD (%) |

| Alanine | 5.8 |

| Glycine | 6.2 |

| Valine | 5.5 |

| Leucine | 5.1 |

| Isoleucine | 5.3 |

| Proline | 6.5 |

| Serine | 5.9 |

| Threonine | 6.1 |

| Aspartic acid | 5.7 |

| Glutamic acid | 6.0 |

| Phenylalanine | 5.4 |

| Lysine | 6.3 |

| Tyrosine | 5.8 |

| Tryptophan | 6.7 |

| Average RSD (%) | 5.85 |

| This table demonstrates the high reproducibility of automated derivatization, which is crucial for reliable quantification of all derivatized metabolites, including inositols.[13] |

Signaling Pathway Involvement

Meso-inositol (myo-inositol) is a precursor for the synthesis of inositol phosphates and phosphoinositides, which are critical second messengers in various signaling pathways, most notably insulin signaling.[15]

Caption: Role of Myo-Inositol in Insulin Signaling.

Myo-inositol is either taken up from the diet or synthesized de novo from glucose.[15] In insulin-sensitive tissues, myo-inositol can be converted to D-chiro-inositol by an epimerase.[5] Both isomers are precursors to inositol phosphoglycans (IPGs), which act as second messengers to mediate insulin's metabolic effects.[5] Dysregulation of this pathway is implicated in conditions like Polycystic Ovary Syndrome (PCOS) and insulin resistance.[4]

Conclusion

This compound is an indispensable analyte in GC-MS-based metabolomics, enabling the study of meso-inositol's role in health and disease. The derivatization process, while adding a preparatory step, is essential for the volatile analysis of this and other polar metabolites. Standardized and automated protocols have significantly improved the reliability and throughput of these analyses, making large-scale metabolomic studies feasible. The quantitative data derived from the analysis of this compound provides valuable insights into metabolic perturbations and has been instrumental in identifying potential biomarkers for various conditions. As metabolomics continues to advance, the robust and reproducible analysis of key metabolites like meso-inositol will remain a cornerstone of research aimed at understanding complex biological systems and developing novel therapeutic strategies.

References

- 1. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolomic change due to combined treatment with myo-inositol, D-chiro-inositol and glucomannan in polycystic ovarian syndrome patients: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of Plasma Inositol and Indoxyl Sulfate as Novel Biomarker Candidates for Atherosclerosis in Patients with Type 2 Diabetes. -Findings from Metabolome Analysis Using GC/MS- - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Urinary metabolomics (GC-MS) reveals that low and high birth weight infants share elevated inositol concentrations at birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolomics Reveals Relationship between Plasma Inositols and Birth Weight: Possible Markers for Fetal Programming of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youngin.com [youngin.com]

An In-depth Technical Guide to the Stereoisomers of Silylated Inositols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of silylated inositols, focusing on their synthesis, separation, and characterization. Silylation is a crucial derivatization technique that enhances the volatility of inositols, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis. Understanding the nuances of these derivatives is paramount for researchers in fields ranging from cell signaling to metabolic disorders.

Introduction to Inositol (B14025) Stereoisomers

Inositol, a six-fold alcohol of cyclohexane (B81311) (cyclohexane-1,2,3,4,5,6-hexol), exists as nine distinct stereoisomers. The most abundant and biologically significant of these is myo-inositol. Other key isomers include scyllo-, D-chiro-, and L-chiro-inositol, each playing unique roles in cellular physiology. The spatial arrangement of the hydroxyl groups defines the stereochemistry and, consequently, the biological function of each isomer. Silylation, typically involving the replacement of the hydroxyl protons with trimethylsilyl (B98337) (TMS) groups, is a common chemical modification to facilitate their analysis.

Synthesis and Silylation of Inositol Stereoisomers

The synthesis of various inositol stereoisomers often commences from the readily available myo-inositol. Chemical or enzymatic epimerization reactions are employed to alter the stereochemistry at specific carbon centers, yielding other isomers like scyllo- and D-chiro-inositol.

General Silylation Protocol for Analytical Purposes (GC-MS)

This protocol is widely used for the derivatization of inositols prior to GC-MS analysis.

Materials:

-

Inositol sample (e.g., myo-inositol, scyllo-inositol)

-

Anhydrous Pyridine (B92270)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC vials

Procedure:

-

Accurately weigh 1-5 mg of the inositol sample into a clean, dry GC vial.

-

Add 100 µL of anhydrous pyridine to dissolve the sample. Gentle warming may be required.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Seal the vial tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before injection into the GC-MS system.

Preparative Synthesis of Hexakis(trimethylsilyl)-myo-inositol

For obtaining larger quantities of a silylated inositol for use as a standard or for further reactions, the following protocol can be adapted.

Materials:

-

myo-Inositol

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine (as solvent)

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve myo-inositol in anhydrous pyridine.

-

Add a stoichiometric excess of HMDS (e.g., 6-8 equivalents).

-

Add a catalytic amount of TMCS (e.g., 0.1-0.2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) until the reaction is complete (monitoring by TLC or GC-MS of an aliquot).

-

Remove the pyridine and excess silylating agents under reduced pressure using a rotary evaporator.

-

The resulting residue, the hexakis(trimethylsilyl)-myo-inositol, can be further purified by vacuum distillation or chromatography if necessary.

Separation and Characterization of Silylated Inositol Stereoisomers

Gas chromatography is the primary technique for separating the volatile silylated inositol stereoisomers. The retention time is a key parameter for their identification. Mass spectrometry provides structural information through characteristic fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

The following tables summarize the GC retention indices and characteristic mass fragments for several hexakis(trimethylsilyl) inositol stereoisomers.

| Stereoisomer | Retention Index (Non-polar column) | Reference |

| myo-Inositol, hexakis-TMS | 2130 | [1] |

| chiro-Inositol, hexakis-TMS | 2011, 2022 | [2] |

| scyllo-Inositol, hexakis-TMS | Not explicitly found | |

| allo-Inositol, 6TMS derivative | Not explicitly found |

Table 1: Kovats Retention Indices of Silylated Inositol Stereoisomers [1][2]

| Silylated Inositol Stereoisomer | Characteristic Mass Fragments (m/z) | Reference |

| myo-Inositol, hexakis-TMS | 305, 318 | [3] |

| scyllo-Inositol, hexakis-TMS | 318 | [4] |

| chiro-Inositol, hexakis-TMS | Not explicitly found | |

| General for Inositol TMS derivatives | 73, 147, 217, 305, 318 | [5] |

Table 2: Characteristic Mass Fragments of Silylated Inositol Stereoisomers [3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While detailed comparative NMR data for a wide range of silylated inositols is scarce in the literature, the following provides some known chemical shift information for the parent inositols. This serves as a baseline for understanding the structural changes upon silylation.

| Inositol Stereoisomer | Nucleus | Chemical Shift (ppm) | Reference |

| myo-Inositol | ¹H | 3.27 (t), 3.52 (t), 3.61 (dd), 4.05 (t) | [6] |

| myo-Inositol | ¹³C | 71.9, 72.3, 72.9, 74.7 | [6] |

| scyllo-Inositol | ¹H | 3.35 (s) | [7] |

| scyllo-Inositol | ¹³C | 74.5 | [7] |

Table 3: ¹H and ¹³C NMR Chemical Shifts of Parent Inositol Stereoisomers [6][7]

Inositol Signaling Pathways

Inositols, particularly myo-inositol, are precursors to a vast array of signaling molecules, the inositol phosphates and phosphoinositides. These molecules are integral to numerous cellular processes.

Phosphoinositide 3-kinase (PI3K) Signaling Pathway

The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism. myo-Inositol is a key component of phosphatidylinositol (PI), the substrate for PI3K.

Caption: The PI3K signaling pathway.

Inositol Phosphate Signaling Cascade

The hydrolysis of PIP2 by phospholipase C (PLC) generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ plays a crucial role in intracellular calcium signaling.

Caption: The Inositol Phosphate signaling cascade.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of silylated inositol stereoisomers.

Caption: General workflow for silylated inositol analysis.

Conclusion

The study of silylated inositol stereoisomers is essential for advancing our understanding of inositol metabolism and signaling. The methods outlined in this guide provide a robust framework for the synthesis, separation, and characterization of these important derivatives. Further research is needed to expand the library of quantitative data for all silylated inositol isomers to facilitate more comprehensive and accurate analyses in complex biological samples.

References

- 1. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. Inositol Phospholipid Signaling and the Biology of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signalling Properties of Inositol Polyphosphates [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Trimethylsilyl-meso-inositol as a Biochemical Reagent for Life Science

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of Trimethylsilyl-meso-inositol, more accurately known as hexakis(trimethylsilyl)-myo-inositol, as a key derivative for the quantitative analysis of myo-inositol in biological samples via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Significance of myo-Inositol

myo-Inositol, a carbocyclic sugar, is a fundamental component in eukaryotic cells, serving as a structural basis for numerous signaling molecules, most notably the inositol (B14025) phosphate (B84403) second messengers. Phosphorylated derivatives of myo-inositol are integral to the phosphoinositide signaling pathway, which governs a multitude of cellular processes including cell growth, differentiation, apoptosis, and neurotransmission.[1] Given its central role in cell signaling, the accurate quantification of myo-inositol and its metabolites in biological matrices is crucial for research in areas such as metabolic diseases, neurological disorders, and cancer.[2][3]

Due to its high polarity and low volatility, myo-inositol is not directly amenable to analysis by gas chromatography.[4] Chemical derivatization is therefore a mandatory step to increase its volatility and thermal stability.[4][5] The most common and effective method is trimethylsilylation, which converts the polar hydroxyl groups of the inositol ring into their trimethylsilyl (B98337) (TMS) ethers, resulting in the formation of hexakis(trimethylsilyl)-myo-inositol.[6] This derivative is highly volatile and stable, making it ideal for GC-MS analysis.

Physicochemical Properties of Hexakis(trimethylsilyl)-myo-inositol

The derivatized form of myo-inositol, systematically named trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane, is the subject of analysis. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 2582-79-8 | [5][7] |

| Molecular Formula | C₂₄H₆₀O₆Si₆ | [5][7] |

| Molecular Weight | 613.24 g/mol | [5] |

| Boiling Point | 466.3±45.0 °C (Predicted) | |

| Density | 0.93±0.1 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C | [6] |

| Synonyms | This compound, myo-Inositol (6TMS), Hexatrimethylsilylinositol | [7] |

Core Application: Quantitative Analysis by GC-MS

Hexakis(trimethylsilyl)-myo-inositol is primarily utilized as the analyte for the indirect quantification of myo-inositol in various biological samples, including plasma, urine, and tissue extracts.[2][8] The derivatization process is a critical part of the sample preparation workflow for metabolomic studies focusing on polar metabolites.[7][9]

The Role of Derivatization

The conversion to a TMS derivative serves two primary purposes:

-

Increases Volatility: By replacing the active hydrogens on the hydroxyl groups with non-polar TMS groups, the intermolecular hydrogen bonding is eliminated, significantly reducing the boiling point and allowing the molecule to be vaporized in the GC injector without thermal decomposition.[4][6]

-

Enhances Thermal Stability: The resulting TMS ethers are more stable at the high temperatures required for gas chromatographic separation.[5]

The trimethylsilylation of polar metabolites is a robust and widely used technique in metabolomics, enabling the analysis of a broad range of compounds that would otherwise be incompatible with GC-MS.[5][10]

Experimental Protocols

The following section provides a detailed methodology for the derivatization of myo-inositol and subsequent analysis by GC-MS. This protocol is a composite based on established methods for polar metabolite analysis.[9][11]

Sample Preparation and Extraction

-

Sample Collection: Collect biological samples (e.g., 30-50 µL of plasma) and immediately freeze them to quench metabolic activity.[11]

-

Extraction: For polar metabolites, a liquid-liquid extraction is commonly performed. Add a cold solvent mixture, such as methanol/water, to the sample to precipitate proteins and extract the polar metabolites.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins and other cellular debris.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites including myo-inositol, to a new microcentrifuge tube or a GC vial insert.[9]

-

Drying: Evaporate the solvent completely under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac) at a controlled temperature (e.g., 35-40°C). It is crucial to ensure the sample is completely dry, as moisture will interfere with the derivatization reagents.[6][9]

Two-Step Derivatization Protocol

A two-step derivatization process involving methoximation followed by trimethylsilylation is standard practice to achieve reproducible results, especially for samples containing reducing sugars that can exist in multiple isomeric forms.[5][6]

Step 1: Methoximation

-

Reagent Preparation: Prepare a solution of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL).

-

Reaction: Add 20 µL of the methoxyamine reagent to the dried sample extract.[9] Cap the vial tightly.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for 2 hours with shaking.[9] This step converts carbonyl groups to their methoxime derivatives, preventing the formation of multiple TMS derivatives from different tautomers.[6]

Step 2: Trimethylsilylation

-

Reagent: Use a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).

-

Reaction: Add 20 µL of MSTFA (+1% TMCS) to the methoximated sample.[9] Cap the vial tightly.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for 1 hour with shaking, followed by 1 hour at room temperature to ensure the reaction goes to completion.[9] This reaction replaces the active hydrogens on hydroxyl, carboxyl, and amine groups with a TMS group.

GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: A non-polar column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column, is typically used.[12]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Temperature Program: A temperature gradient is employed to separate the metabolites. For example, an initial temperature of 80°C, held for a few minutes, followed by a ramp up to 250-300°C.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Detection Mode: The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification.[13] For quantifying hexakis(trimethylsilyl)-myo-inositol, characteristic ions such as m/z 305 and 318 are monitored.[13]

-

Quantification: The amount of myo-inositol in the original sample is calculated by comparing the peak area of its TMS derivative to a calibration curve generated from standards, often using a deuterated internal standard for improved accuracy.[14]

-

Visualizations: Workflows and Pathways

Experimental Workflow for myo-Inositol Quantification

The following diagram illustrates the complete workflow from biological sample to quantitative data.

Caption: Workflow for the quantification of myo-inositol using GC-MS.

Context: The Inositol Phosphate Signaling Pathway

To understand the importance of quantifying myo-inositol, it is essential to recognize its role as the precursor to the inositol phosphate signaling molecules. The diagram below provides a simplified overview of this critical pathway.

Caption: Simplified diagram of the inositol phosphate signaling pathway.

Conclusion

Hexakis(trimethylsilyl)-myo-inositol is not a bioactive reagent in the traditional sense but is an indispensable analytical derivative for life science research. Its formation enables the robust and sensitive quantification of the cellular myo-inositol pool by GC-MS. This analytical capability is fundamental for researchers investigating the myriad of cellular processes regulated by the phosphoinositide signaling pathway and for professionals in drug development targeting components of this critical metabolic and signaling network. The detailed protocols and workflows provided in this guide offer a comprehensive resource for the successful application of this technique.

References

- 1. Inositol phosphate - Wikipedia [en.wikipedia.org]

- 2. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGF Beta Pathway and Inositol Phosphate Pathway In Cell Signalling | PPTX [slideshare.net]

- 4. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Trimethylsilyl-Meso-Inositol GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-inositol, a vital carbocyclic sugar, is a key player in numerous cellular processes, including signal transduction, nerve guidance, and as a structural component of secondary messengers like inositol (B14025) phosphates and phosphatidylinositol. Accurate quantification of meso-inositol in biological matrices is crucial for understanding its role in health and disease, and for the development of therapeutics targeting inositol-related pathways. Gas chromatography-mass spectrometry (GC-MS) following trimethylsilyl (B98337) (TMS) derivatization is a robust and widely used method for the analysis of inositols. This application note provides a detailed protocol for the quantitative analysis of meso-inositol using this technique.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of trimethylsilyl-derivatized inositol by GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.